2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-
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Overview
Description
6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid is an organic compound known for its vibrant color properties. It is commonly used in the dye industry and is recognized for its stability and vivid hues. The compound is also referred to as Acid Red 337 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid typically involves an azo coupling reaction. This process includes the reaction of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid with diazotized 2-(trifluoromethyl)aniline under alkaline conditions . The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar azo coupling reactions. The process involves the use of large reactors where the reactants are mixed under controlled temperatures and pH levels. The product is then purified through filtration and recrystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid.
Major Products
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds. These bonds are responsible for the compound’s color properties. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, leading to the formation of stable colored complexes .
Comparison with Similar Compounds
Similar Compounds
Acid Red 337: Another name for the same compound.
CI 16035: A similar azo dye used in the industry.
Aminyl Red E-FRL: Another related compound with similar properties.
Uniqueness
6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and vivid coloration, compared to other azo dyes .
Properties
CAS No. |
37078-97-0 |
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Molecular Formula |
C17H12F3N3O4S |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16/h1-8,24H,21H2,(H,25,26,27) |
InChI Key |
DIAXRUOBYBLEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Origin of Product |
United States |
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